molecular formula C8H15NO3 B11728771 2-Carbamoyl-4,4-dimethylpentanoic acid CAS No. 88319-39-5

2-Carbamoyl-4,4-dimethylpentanoic acid

Cat. No.: B11728771
CAS No.: 88319-39-5
M. Wt: 173.21 g/mol
InChI Key: HRMKUBOMPAVUME-UHFFFAOYSA-N
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Description

2-Carbamoyl-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C₈H₁₅NO₃ It is known for its unique structure, which includes a carbamoyl group and a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4,4-dimethylpentanoic acid typically involves the reaction of 2-cyano-4,4-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Carbamoyl-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4,4-dimethylpentanoic acid: A precursor in the synthesis of 2-Carbamoyl-4,4-dimethylpentanoic acid.

    4,4-Dimethylpentanoic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Properties

CAS No.

88319-39-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-carbamoyl-4,4-dimethylpentanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)4-5(6(9)10)7(11)12/h5H,4H2,1-3H3,(H2,9,10)(H,11,12)

InChI Key

HRMKUBOMPAVUME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)N)C(=O)O

Origin of Product

United States

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